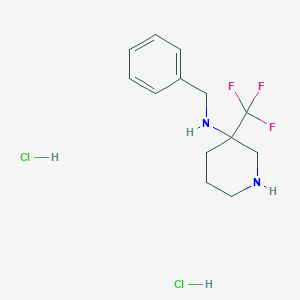
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H18ClF3N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of the trifluoromethyl group and the benzyl group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, trifluoromethyl iodide, amines, thiols, and polar aprotic solvents.
Major Products
Oxidation: N-Oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, interacting with amino acid residues such as tryptophan and phenylalanine .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
- 1-Benzyl-3-(trifluoromethyl)piperidin-4-amine
Uniqueness
N-Benzyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is unique due to the specific combination of the benzyl and trifluoromethyl groups attached to the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19Cl2F3N2 |
|---|---|
Molecular Weight |
331.20 g/mol |
IUPAC Name |
N-benzyl-3-(trifluoromethyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C13H17F3N2.2ClH/c14-13(15,16)12(7-4-8-17-10-12)18-9-11-5-2-1-3-6-11;;/h1-3,5-6,17-18H,4,7-10H2;2*1H |
InChI Key |
DUMAKOWAQYGQAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)NCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















